molecular formula C19H16N2O3S B13805690 4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione

4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione

Cat. No.: B13805690
M. Wt: 352.4 g/mol
InChI Key: QCHSBNFNTRLLLH-UHFFFAOYSA-N
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Description

4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[75002,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione is a complex organic compound with a unique tricyclic structure This compound is characterized by its multiple functional groups, including phenylsulfanyl, oxa, and diazatricyclo moieties

Preparation Methods

The synthesis of 4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione involves multiple steps, typically starting with the preparation of the core tricyclic structure. The synthetic route often includes the following steps:

    Formation of the Tricyclic Core: This step involves the cyclization of precursor molecules under specific reaction conditions, such as the use of strong acids or bases.

    Introduction of Functional Groups: The phenylsulfanyl and oxa groups are introduced through substitution reactions, often using reagents like phenylthiol and epoxides.

    Final Modifications:

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The oxa and diazatricyclo moieties may also play a role in binding to specific receptors or enzymes, modulating their function.

Comparison with Similar Compounds

Similar compounds to 4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione include:

These compounds share structural similarities but differ in their functional groups and specific applications The uniqueness of 4,6-Dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[750

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4,6-dimethyl-14-phenylsulfanyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),10,12-tetraene-3,5-dione

InChI

InChI=1S/C19H16N2O3S/c1-20-17(22)16-15-13(24-18(16)21(2)19(20)23)10-6-7-11-14(15)25-12-8-4-3-5-9-12/h3-11,14H,1-2H3

InChI Key

QCHSBNFNTRLLLH-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(O2)C=CC=CC3SC4=CC=CC=C4)C(=O)N(C1=O)C

Origin of Product

United States

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